1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a thiophen-2-yl group, and a pyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl and thiophen-2-yl components. These components are then reacted under specific conditions to form the final urea derivative. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has been explored for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and potential use as a bioactive compound.
Medicine: Investigating its therapeutic potential in treating various diseases.
Industry: Utilizing its unique properties in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)ethanone
2-(Thiophen-2-yl)pyridine
Urea derivatives with similar substituents
Uniqueness: 1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea stands out due to its unique combination of functional groups and its potential applications across various fields. Its distinct structure and reactivity profile make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-12-3-1-4-13(19)16(12)22-17(23)21-10-11-6-7-20-14(9-11)15-5-2-8-24-15/h1-9H,10H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHJKBYSLUJNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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